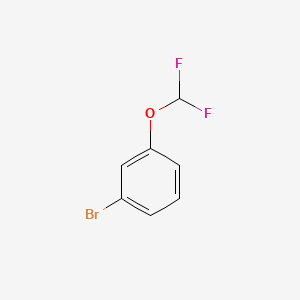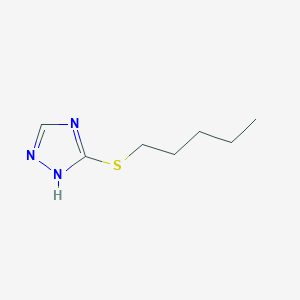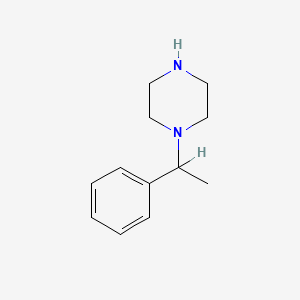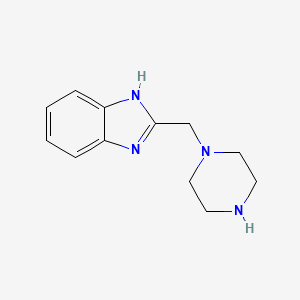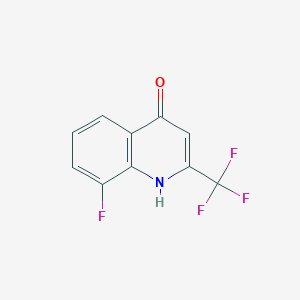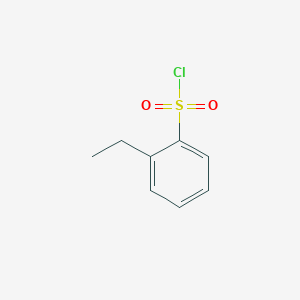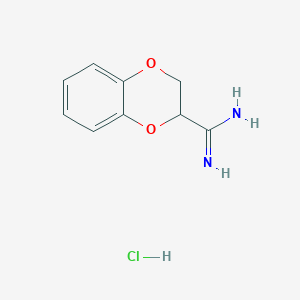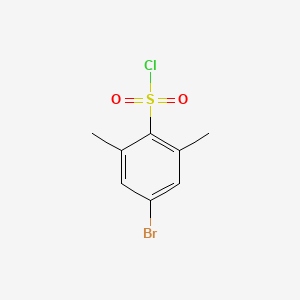
2-糠酰异硫氰酸酯
概述
描述
2-Furoyl isothiocyanate is a useful research compound. Its molecular formula is C6H3NO2S and its molecular weight is 153.16 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Furoyl isothiocyanate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Furoyl isothiocyanate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Furoyl isothiocyanate including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗菌特性
2-糠酰异硫氰酸酯: 已被公认为具有抗菌特性。 它是更广泛的异硫氰酸酯类化合物的一部分,已知可抑制多种微生物的生长 。该化合物可用于开发新型抗菌剂,这些抗菌剂可能对耐药菌株和其他病原体有效。
抗炎应用
包括2-糠酰异硫氰酸酯在内的异硫氰酸酯表现出显著的抗炎特性 。这些化合物可用于炎症性疾病的研究,并可能有助于开发治疗关节炎、哮喘和炎症性肠病等疾病的方法。
抗癌研究
2-糠酰异硫氰酸酯的抗癌潜力是一个很有前景的研究领域。 异硫氰酸酯已被证明具有抗癌特性,使其在癌症研究中具有价值 。它们可能在化学预防中发挥作用,并可用于开发新型抗癌疗法。
合成化学
在合成化学中,2-糠酰异硫氰酸酯作为多种转化的多功能平台 。它的反应性允许合成各种杂环化合物,这些化合物在医药和材料科学中都有应用。
抗氧化作用
异硫氰酸酯以其抗氧化作用而闻名,2-糠酰异硫氰酸酯也不例外 。这种性质对于预防氧化应激相关疾病至关重要,该化合物可用于开发抗氧化膳食补充剂或药物。
神经系统疾病治疗
研究表明,异硫氰酸酯可能对神经系统疾病具有治疗作用 。2-糠酰异硫氰酸酯可以被调查其在治疗阿尔茨海默病、帕金森病和多发性硬化症等疾病中的潜在用途。
作用机制
Target of Action
Isothiocyanates, including 2-Furoyl isothiocyanate, exhibit various biological characteristics, including antimicrobial, anti-inflammatory, and anticancer properties . They have attracted the attention of biologists and chemists due to their significance in synthetic chemistry, where they serve as valuable platforms for versatile transformations .
Mode of Action
Isothiocyanates are known to suppress inflammation and reduce oxidative stress in cells through their common mechanism of action . They interact with their targets, leading to a variety of changes at the molecular level .
Biochemical Pathways
Isothiocyanates can modulate a large number of cancer-related targets or pathways, including the inhibition of CYP enzymes, induction of phase II enzymes via activation of NF-E2-related factor-2 (Nrf 2), modulation of cell cycle regulators, induction of apoptosis, inhibition of nuclear factor kappa B (NF-ĸB), and inhibition of macrophage .
Pharmacokinetics
The physical properties and pharmacological potentials of isothiocyanate precursors, glucosinolates such as glucoraphanin and gluconastrin, are well-characterized . These properties can influence the bioavailability of 2-Furoyl isothiocyanate.
Result of Action
The molecular and cellular effects of 2-Furoyl isothiocyanate’s action include the suppression of inflammation and reduction of oxidative stress in treated cells . For example, it has demonstrated the ability to prevent renal injury in diabetes-bearing mice by repressing ROS and malondialdehyde (MDA) levels, while enhancing the production .
安全和危害
生化分析
Biochemical Properties
2-Furoyl isothiocyanate plays a significant role in biochemical reactions, particularly in the synthesis of heterocyclic compounds. It interacts with enzymes such as thiosemicarbazide derivatives, leading to the formation of biologically active compounds like 1,3,4-thiadiazoles and 1,2,4-triazoles . These interactions are crucial for the compound’s antimicrobial and anticancer properties. The nature of these interactions involves the formation of covalent bonds between the isothiocyanate group and nucleophilic sites on the enzymes, resulting in the inhibition or activation of enzymatic activity.
Cellular Effects
2-Furoyl isothiocyanate exerts various effects on different types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of transcription factors such as nuclear factor erythroid 2-related factor 2 (Nrf2) and heat shock factor 1 (HSF1), which are involved in the cellular response to oxidative stress . Additionally, 2-Furoyl isothiocyanate can induce apoptosis in cancer cells by activating pro-apoptotic pathways and inhibiting anti-apoptotic proteins .
Molecular Mechanism
The molecular mechanism of 2-Furoyl isothiocyanate involves its interaction with various biomolecules, leading to changes in their activity and function. The compound can bind to cysteine residues on proteins, forming covalent adducts that alter protein function . This binding can result in the inhibition of enzymes involved in cell proliferation and survival, thereby exerting anticancer effects. Furthermore, 2-Furoyl isothiocyanate can induce the expression of detoxifying enzymes through the activation of the Nrf2 pathway, enhancing the cellular defense against oxidative stress .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Furoyl isothiocyanate can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term studies have shown that 2-Furoyl isothiocyanate can have sustained effects on cellular function, including prolonged activation of detoxifying enzymes and persistent inhibition of cancer cell proliferation .
Dosage Effects in Animal Models
The effects of 2-Furoyl isothiocyanate vary with different dosages in animal models. At low doses, the compound can exert protective effects against oxidative stress and inflammation . At high doses, it can cause toxic effects, including liver and kidney damage . Threshold effects have been observed, where the beneficial effects of 2-Furoyl isothiocyanate are maximized at moderate doses, while higher doses lead to adverse effects.
Metabolic Pathways
2-Furoyl isothiocyanate is involved in various metabolic pathways, including the mercapturic acid pathway. This pathway involves the conjugation of the compound with glutathione, followed by enzymatic degradation and excretion . The compound can also interact with cytochrome P450 enzymes, affecting the metabolism of other xenobiotics and endogenous compounds . These interactions can influence metabolic flux and alter metabolite levels in the body.
Transport and Distribution
Within cells and tissues, 2-Furoyl isothiocyanate is transported and distributed through interactions with transporters and binding proteins. The compound can bind to albumin and other plasma proteins, facilitating its distribution throughout the body . Additionally, it can be transported into cells via specific transporters, where it accumulates in certain cellular compartments .
Subcellular Localization
The subcellular localization of 2-Furoyl isothiocyanate is crucial for its activity and function. The compound can localize to the cytoplasm and nucleus, where it interacts with various biomolecules . Targeting signals and post-translational modifications can direct 2-Furoyl isothiocyanate to specific organelles, such as the mitochondria, where it can exert its effects on cellular metabolism and apoptosis .
属性
IUPAC Name |
furan-2-carbonyl isothiocyanate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3NO2S/c8-6(7-4-10)5-2-1-3-9-5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILQPDHJLKUOZTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50374703 | |
| Record name | 2-Furoyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50374703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80440-95-5, 26172-44-1 | |
| Record name | 2-Furoyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50374703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | furan-2-carbonyl isothiocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 80440-95-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


